molecular formula C9H13N3O2S B2386643 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-39-2

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2386643
CAS No.: 1706414-39-2
M. Wt: 227.28
InChI Key: OGKKBLZGZWCLKT-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .


Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical and Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds . They are part of many natural and synthetic compounds and display a range of pharmacological effects .

Scientific Research Applications

Synthesis and Antitumor Evaluation

One study delves into the synthesis and evaluation of 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine. These compounds were prepared and tested for their antileukemic activity in mice. Although none exhibited biologically significant activity, structural modifications in the base and carbohydrate moieties influenced antileukemic activity to a degree. This suggests potential pathways for the development of compounds with improved antitumor activities (Ramasamy et al., 1990).

Design and Synthesis of Antifolates

Another research effort involved designing and synthesizing classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The study underscores the significance of the pyrrolo[2,3-d]pyrimidine scaffold in developing DHFR inhibitors with potential antitumor properties (Gangjee et al., 2007).

Modification for Biological Relevance

A general approach to access 4-substituted 6-arylpyrrolo[2,3-d]pyrimidine (6-substituted 8-aryl-7-deazapurine derivatives) was developed, showcasing the versatility of pyrrolo[2,3-d]pyrimidines in synthesizing biologically relevant compounds through C–H borylation followed by cross-coupling or other transformations (Klečka et al., 2015).

Antifolate Inhibitors

Research on novel pyrrolo[2,3-d]pyrimidine antifolates aimed at designing compounds with potent inhibitory effects against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential as dual inhibitors for antitumor therapy. These studies highlight the therapeutic promise of pyrrolo[2,3-d]pyrimidines in cancer treatment (Gangjee et al., 2005).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated that certain derivatives exhibit activity surpassing that of reference drugs. This underscores the potential of pyrrolo[2,3-d]pyrimidine derivatives in antimicrobial therapy (Alsaedi et al., 2019).

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key area of focus . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

6-propylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-3-15(13,14)12-5-8-4-10-7-11-9(8)6-12/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKKBLZGZWCLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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